N~6~-(4-chlorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-(4-Chlorophenyl)-1-Methyl-N4-(2-Methylphenyl)-1H-Pyrazolo[3,4-D]Pyrimidine-4,6-Diamine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(4-Chlorophenyl)-1-Methyl-N4-(2-Methylphenyl)-1H-Pyrazolo[3,4-D]Pyrimidine-4,6-Diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 4-chlorophenylhydrazine with 2-methylphenyl isocyanate to form the intermediate, which is then cyclized to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N6-(4-Chlorophenyl)-1-Methyl-N4-(2-Methylphenyl)-1H-Pyrazolo[3,4-D]Pyrimidine-4,6-Diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N6-(4-Chlorophenyl)-1-Methyl-N4-(2-Methylphenyl)-1H-Pyrazolo[3,4-D]Pyrimidine-4,6-Diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N6-(4-Chlorophenyl)-1-Methyl-N4-(2-Methylphenyl)-1H-Pyrazolo[3,4-D]Pyrimidine-4,6-Diamine involves the inhibition of specific enzymes and signaling pathways. It targets kinases and other proteins involved in cell proliferation and inflammation, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N4-(4-((Thiazol-2-yl)methoxy)-3-chlorophenyl)-N6-(®-4,5-dihydro-4-methyloxazol-2-yl)quinazoline-4,6-diamine: Known for its anticancer activity.
Pyrimido[4,5-d]pyrimidine derivatives: Exhibits diverse biological activities.
Uniqueness
N6-(4-Chlorophenyl)-1-Methyl-N4-(2-Methylphenyl)-1H-Pyrazolo[3,4-D]Pyrimidine-4,6-Diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C19H17ClN6 |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
6-N-(4-chlorophenyl)-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H17ClN6/c1-12-5-3-4-6-16(12)23-17-15-11-21-26(2)18(15)25-19(24-17)22-14-9-7-13(20)8-10-14/h3-11H,1-2H3,(H2,22,23,24,25) |
InChI Key |
NCPWMMGGBBUFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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